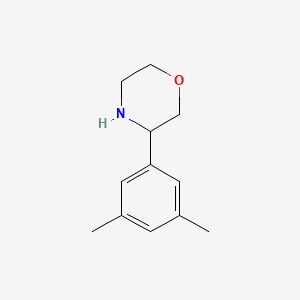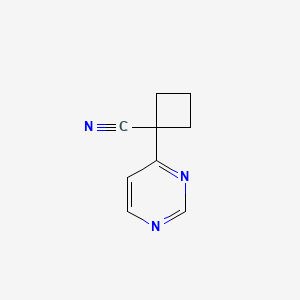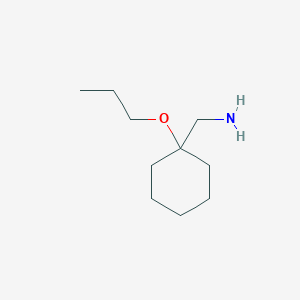
3-(3,5-Dimethylphenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted at the 3-position by a 3,5-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylamine and morpholine.
Reaction: The 3,5-dimethylphenylamine is reacted with morpholine in the presence of a suitable catalyst, often under reflux conditions. A common catalyst used is palladium on carbon (Pd/C).
Solvent: The reaction is usually carried out in an organic solvent such as ethanol or toluene.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dimethylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the dimethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the aromatic ring substituents.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
3-(3,5-Dimethylphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethylphenyl)morpholine depends on its specific application:
Biological Activity: In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis.
Chemical Reactions: In chemical reactions, the morpholine ring can act as a nucleophile, participating in various substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylmorpholine: Lacks the dimethyl groups on the phenyl ring, leading to different chemical and biological properties.
3-(4-Methylphenyl)morpholine: Contains a single methyl group on the phenyl ring, which can influence its reactivity and applications.
3-(3,4-Dimethylphenyl)morpholine: Similar structure but with different positioning of the methyl groups, affecting its steric and electronic properties.
Uniqueness
3-(3,5-Dimethylphenyl)morpholine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-(3,5-dimethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-5-10(2)7-11(6-9)12-8-14-4-3-13-12/h5-7,12-13H,3-4,8H2,1-2H3 |
Clé InChI |
JRKHDYLFRMWMPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2COCCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)


